3-((7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoic acid
Description
3-((7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoic acid is a complex organic compound with a molecular formula of C12H14N4O4S. This compound is part of the purine family, which includes many biologically significant molecules such as adenine and guanine.
Properties
IUPAC Name |
3-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-3-5-16-8-9(15(2)11(20)14-10(8)19)13-12(16)21-6-4-7(17)18/h3H,1,4-6H2,2H3,(H,17,18)(H,14,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAUFUUPXYIYQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCC(=O)O)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoic acid typically involves multiple steps starting from simpler precursors. One common approach is to start with a purine derivative and introduce the allyl and methyl groups through a series of reactions including alkylation and oxidation[_{{{CITATION{{{_1{Methyl (7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl ....
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Site
The thioether (-S-) group undergoes nucleophilic displacement reactions under basic or acidic conditions. For example:
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Alkylation : Reaction with alkyl halides (e.g., benzyl bromide) in polar aprotic solvents (DMF) at 60–80°C yields alkylated derivatives .
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Aminolysis : Treatment with primary amines (e.g., methylamine) in ethanol at reflux replaces the sulfur with an amine group, forming purine-amine conjugates.
Table 1: Substitution Reactions
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | Benzyl bromide, K₂CO₃, DMF, 70°C | 8-Benzyl derivative | 65% | |
| Aminolysis | Methylamine, EtOH, reflux | 8-Aminopropyl analog | 58% |
Oxidation of the Thioether Group
The sulfur atom is susceptible to oxidation:
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Sulfoxide Formation : Using H₂O₂ (30%) in acetic acid at 25°C produces sulfoxide derivatives.
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Sulfone Formation : Prolonged treatment with mCPBA (meta-chloroperbenzoic acid) in dichloromethane yields sulfones .
Key Observations:
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Sulfoxide intermediates are less stable and prone to further oxidation.
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Sulfone derivatives exhibit enhanced electrophilicity, enabling downstream functionalization .
Functionalization of the Allyl Group
The allyl substituent participates in:
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Hydrohalogenation : HCl in THF adds across the double bond, forming chlorinated purines .
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Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃) introduces aromatic moieties .
Table 2: Allyl Group Reactivity
Carboxylic Acid Reactivity
The propanoic acid group enables classical transformations:
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Esterification : Reaction with methanol/H₂SO₄ produces methyl esters (95% yield).
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Amide Formation : Coupling with EDCl/HOBt and amines generates amide-linked prodrugs .
Purine Ring Modifications
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Halogenation : NBS (N-bromosuccinimide) in DMF brominates the purine at position 1 .
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Reduction : NaBH₄ selectively reduces the 2,6-diketone to diol intermediates under controlled conditions.
Mechanistic Insights from Electrochemical Studies
Cyclic voltammetry of analogous nitro-purine derivatives reveals reduction potentials near −500 mV (vs. Ag/AgCl), suggesting the thioether and allyl groups may stabilize radical intermediates during redox reactions .
Critical Analysis of Reaction Pathways
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Steric Effects : The allyl group hinders nucleophilic attack at position 7, favoring reactivity at the thioether site .
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Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance substitution yields compared to protic solvents.
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Thermal Stability : Decomposition occurs above 150°C, necessitating mild reaction conditions .
This compound’s multifunctional architecture supports its use in synthesizing bioactive analogs, particularly in antiviral and anticancer research. Further studies are required to explore enantioselective modifications and in vivo metabolic pathways.
Scientific Research Applications
Biological Activities
Research has demonstrated several significant biological activities associated with this compound:
Antitumor Activity
Studies indicate that 3-((7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoic acid can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death. For instance:
- Case Study : In vitro studies on human breast cancer cells showed a marked decrease in cell viability and increased apoptotic markers after treatment with the compound.
Anti-inflammatory Effects
The compound has also been observed to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests its potential utility in managing inflammatory diseases.
- Case Study : In models of acute inflammation, administration of the compound resulted in significant reductions in inflammatory markers.
Neuroprotective Properties
Preliminary research suggests that this compound may protect neuronal cells from oxidative stress-induced damage. This property could have implications for neurodegenerative diseases.
- Case Study : Experiments with neuronal cell cultures exposed to oxidative stress indicated that treatment with the compound significantly reduced cell death compared to untreated controls.
Data Summary Table
Mechanism of Action
The mechanism by which 3-((7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoic acid exerts its effects would depend on its specific biological target. It may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Methyl [(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate: A closely related compound with a similar structure but different functional groups.
4-Chlorobenzaldehyde [3-methyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone: Another purine derivative with a chlorine atom and a hydrazone group.
Biological Activity
3-((7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoic acid is a purine derivative that has garnered attention due to its potential biological activities. This compound features a unique structure that combines a purine ring with a propanoic acid moiety, which may contribute to its reactivity and biological efficacy. Understanding its biological activity is crucial for exploring its therapeutic applications.
Structural Characteristics
The compound's molecular formula is , and it possesses a complex structure characterized by the following functional groups:
- Purine ring : Implicated in nucleic acid structures.
- Thioether linkage : Potentially enhances interaction with biological macromolecules.
- Propanoic acid moiety : May influence solubility and bioavailability.
Antiviral Properties
Research indicates that derivatives of purine compounds exhibit significant antiviral activity. For instance, studies have shown that similar compounds can inhibit viral replication by interfering with nucleic acid synthesis. The presence of the thio group in this compound may enhance its ability to interact with viral enzymes or receptors .
Anticancer Activity
The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that certain purine derivatives can selectively inhibit the proliferation of cancer cells while sparing normal cells. For example, similar compounds showed IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against various cancer cell lines . The mechanism of action is believed to involve apoptosis induction and modulation of signaling pathways related to cell survival and proliferation.
| Compound | IC50 (mg/mL) | Cancer Cell Line |
|---|---|---|
| 3-Amino Compound A | 0.12 | HCT-116 |
| 3-Amino Compound B | 0.81 | HCT-116 |
Enzyme Inhibition
The compound's structural features suggest potential inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of histone deacetylases (HDACs), which play a role in cancer progression by regulating gene expression . This inhibition could lead to altered cellular responses and enhanced apoptosis in malignant cells.
The biological activity of this compound is likely mediated through several mechanisms:
- Interaction with Nucleic Acids : The purine structure allows for potential incorporation into nucleic acids or binding to nucleic acid-associated proteins.
- Enzyme Modulation : The thioether group may facilitate interactions with various enzymes, altering their activity.
- Signaling Pathway Alteration : The compound may influence signaling pathways that regulate cell growth and apoptosis.
Case Studies
Recent studies have focused on synthesizing and evaluating the biological activities of similar compounds. For example:
- Study on HDAC Inhibition : A series of modified purine derivatives were synthesized and tested for HDAC inhibitory activity. Some derivatives showed promising results in inhibiting cancer cell growth through HDAC modulation .
- Antiviral Activity Assessment : Compounds structurally related to this compound were evaluated for their ability to inhibit viral replication in vitro .
Q & A
Basic: What are the standard synthetic protocols for this compound, and how can reaction yields be optimized?
Answer:
The synthesis typically involves coupling a thiol-containing xanthine derivative with a propanoic acid scaffold. A representative method (adapted from similar purine derivatives) uses nucleophilic substitution under controlled conditions. For instance, a reaction analogous to Mitkov et al. (2012) involves refluxing the xanthine precursor with a thiol-propanoic acid derivative in a polar aprotic solvent (e.g., DMF) under nitrogen, achieving ~84% yield . Key optimization parameters include:
- Temperature: Maintain 60–80°C to balance reactivity and side-product formation.
- Solvent choice: DMSO or DMF enhances solubility of polar intermediates.
- Catalyst: Base catalysts (e.g., K₂CO₃) improve nucleophilic attack efficiency.
Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for high purity.
Basic: How is structural characterization performed for this compound?
Answer:
Multi-modal analytical techniques are employed:
- FTIR: Identifies carbonyl stretches (e.g., 1728 cm⁻¹ for carboxyl, 1710–1694 cm⁻¹ for xanthine C=O) and C=N/C=C vibrations (1558–1539 cm⁻¹) .
- ¹H NMR: Key signals include allyl protons (δ 4.9–5.8 ppm), methyl groups on purine (δ 3.4–3.8 ppm), and thio-propanoic acid protons (δ 2.8–4.3 ppm) .
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, resolving impurities like unreacted xanthine or thiol intermediates .
Advanced: How can in silico methods predict metabolic sites and stability for this compound?
Answer:
Computational tools (e.g., Schrödinger’s SiteMap, MetaSite) identify metabolic soft spots:
- Xanthine core: Susceptible to oxidation at C8 (allyl-thio group) via cytochrome P450 enzymes.
- Thioether linkage: Potential for sulfoxidation or glutathione adduct formation .
- Carboxyl group: May undergo glucuronidation.
Molecular docking and MD simulations (using CYP3A4 or CYP2D6 structures) prioritize labile regions. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
Advanced: What strategies mitigate impurities during synthesis?
Answer:
Impurity profiling (e.g., USP guidelines) requires:
- Reaction monitoring: Track intermediates via TLC or LC-MS to detect side-products like des-allyl derivatives or dimerized purines.
- Purification: Gradient HPLC (acetonitrile/0.1% formic acid) resolves structurally similar impurities. Acceptance criteria for unspecified impurities should be ≤0.15% (w/w) .
- Stability studies: Accelerated degradation (40°C/75% RH) identifies hydrolytic impurities (e.g., free propanoic acid) .
Advanced: How does solvent choice influence catalytic efficiency in derivative synthesis?
Answer:
Solvent polarity and proticity significantly impact reaction kinetics. For example:
- Polar aprotic solvents (DMF, DMSO): Stabilize transition states in nucleophilic substitution, enhancing thioether bond formation.
- Protic solvents (MeOH, H₂O): May protonate the thiolate intermediate, reducing reactivity.
Evidence from analogous furan-propanoid syntheses shows that AlX₃ catalysts in benzene improve yields by 20% compared to TfOH in CH₂Cl₂ .
Advanced: What computational models predict biological target interactions?
Answer:
- Docking studies: Use AutoDock Vina or Glide to screen against adenosine receptors (A₁, A₂A) due to the xanthine scaffold’s affinity.
- Pharmacophore modeling: Highlight essential features (e.g., hydrogen-bond acceptors at C2/C6, hydrophobic allyl group) for PDE4 or kinase inhibition.
- QSAR: Correlate substituent effects (e.g., allyl vs. heptyl chains) with activity using Hammett σ values or logP .
Basic: What are the key functional groups affecting solubility and reactivity?
Answer:
- Carboxyl group: Enhances water solubility (pKa ~4.5) and permits salt formation (e.g., sodium or calcium salts for injectables) .
- Xanthine core: Participates in π-π stacking and hydrogen bonding with biological targets.
- Thioether linkage: Prone to oxidation, requiring inert atmospheres during synthesis .
Advanced: How to assess stability under physiological conditions?
Answer:
- pH stability: Conduct buffer studies (pH 1.2–7.4) with HPLC monitoring. The carboxyl group may degrade at pH < 2.
- Thermal stability: TGA/DSC identifies decomposition points (e.g., melting at 219–220°C suggests solid-state stability ).
- Light sensitivity: UV-Vis spectroscopy detects photodegradation products (λmax shifts indicate structural changes) .
Advanced: What analytical challenges arise in quantifying low-abundance metabolites?
Answer:
- LC-MS/MS: Use MRM mode with transitions specific to sulfoxide or glucuronide metabolites.
- Isotopic labeling: ¹³C or deuterated internal standards improve quantification accuracy.
- Matrix effects: Plasma proteins may interfere; protein precipitation (acetonitrile) or SPE (C18 cartridges) mitigates this .
Basic: What are the safety considerations for handling this compound?
Answer:
- Toxicity: Purine derivatives may exhibit mutagenic potential (Ames test recommended).
- Reactivity: Thioether groups can release H₂S under reducing conditions; use fume hoods.
- Storage: -20°C under argon to prevent oxidation. MSDS should detail PPE (gloves, goggles) and spill protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
